molecular formula C28H28N6O4S B11432025 Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate

Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate

Cat. No.: B11432025
M. Wt: 544.6 g/mol
InChI Key: ZQZFWPIMSYBBAO-UHFFFAOYSA-N
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Description

Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines several functional groups, including a triazinoindole core, an imidazole ring, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate typically involves multiple steps. The process begins with the preparation of the triazinoindole core, which is synthesized through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The resulting triazinoindole is then functionalized with a benzyl group.

Next, the imidazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions. The final step involves the esterification of the hexanoate group, which is achieved by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the hexanoate ester and imidazole ring can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is not fully understood, but it is believed to interact with specific molecular targets through its triazinoindole and imidazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The sulfur atom in the sulfanyl group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is unique due to its combination of a triazinoindole core, an imidazole ring, and a hexanoate ester. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds.

Biological Activity

Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate represents a complex organic compound characterized by its unique molecular structure and potential pharmacological applications. This compound belongs to the class of triazinoindole derivatives, which are known for their diverse biological activities. The following sections provide an overview of its biological activity, synthesis, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C29H27N5O3S2C_{29}H_{27}N_5O_3S_2 with a molecular weight of approximately 557.69 g/mol. The compound features several functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that triazinoindole derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays revealed that these compounds could induce apoptosis and inhibit tumor growth through mechanisms such as DNA damage and disruption of cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of triazinoindole derivatives have also been explored. This compound has demonstrated activity against a range of bacteria and fungi. The structure suggests potential interactions with bacterial enzymes or receptors that could inhibit growth .

The biological mechanisms through which this compound exerts its effects are under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Signaling Interference : By interacting with signaling pathways, it may alter cellular responses leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps including the formation of the triazinoindole core and subsequent modifications to introduce the ethyl hexanoate moiety. The synthesis typically requires specific reagents and controlled conditions to ensure high yields and purity .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazinoindole exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli, suggesting a potential for development as antibiotic agents .

Properties

Molecular Formula

C28H28N6O4S

Molecular Weight

544.6 g/mol

IUPAC Name

ethyl 6-[5-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C28H28N6O4S/c1-2-38-23(36)15-9-8-14-22(35)25-20(29-27(37)30-25)17-39-28-31-26-24(32-33-28)19-12-6-7-13-21(19)34(26)16-18-10-4-3-5-11-18/h3-7,10-13H,2,8-9,14-17H2,1H3,(H2,29,30,37)

InChI Key

ZQZFWPIMSYBBAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

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